molecular formula C16H13ClN2O2 B15187523 3-(4-Chlorophenyl)-1-(5-methyl-2-pyridinyl)-2,5-pyrrolidinedione CAS No. 132459-04-2

3-(4-Chlorophenyl)-1-(5-methyl-2-pyridinyl)-2,5-pyrrolidinedione

Cat. No.: B15187523
CAS No.: 132459-04-2
M. Wt: 300.74 g/mol
InChI Key: NTSYUNKAWZIVLQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(5-methyl-2-pyridinyl)-2,5-pyrrolidinedione is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrrolidinedione core, substituted with a chlorophenyl group and a methylpyridinyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(5-methyl-2-pyridinyl)-2,5-pyrrolidinedione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinedione Core: This can be achieved through a cyclization reaction involving a suitable dione precursor.

    Substitution Reactions: Introduction of the 4-chlorophenyl and 5-methyl-2-pyridinyl groups can be carried out using appropriate halogenated precursors and coupling reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(5-methyl-2-pyridinyl)-2,5-pyrrolidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical and biological properties.

    Substitution: The chlorophenyl and pyridinyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogenated precursors and coupling agents (e.g., palladium catalysts) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating certain diseases, although specific applications may still be under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(5-methyl-2-pyridinyl)-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)-1-(2-pyridinyl)-2,5-pyrrolidinedione: Similar structure but lacks the methyl group on the pyridinyl ring.

    3-(4-Bromophenyl)-1-(5-methyl-2-pyridinyl)-2,5-pyrrolidinedione: Substitutes the chlorine atom with a bromine atom.

Uniqueness

3-(4-Chlorophenyl)-1-(5-methyl-2-pyridinyl)-2,5-pyrrolidinedione is unique due to the specific combination of substituents on the pyrrolidinedione core, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

132459-04-2

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

3-(4-chlorophenyl)-1-(5-methylpyridin-2-yl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H13ClN2O2/c1-10-2-7-14(18-9-10)19-15(20)8-13(16(19)21)11-3-5-12(17)6-4-11/h2-7,9,13H,8H2,1H3

InChI Key

NTSYUNKAWZIVLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N2C(=O)CC(C2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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